molecular formula C15H16Cl2N2O B2748861 N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309189-99-7

N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2748861
CAS No.: 2309189-99-7
M. Wt: 311.21
InChI Key: PJWPCLPUTPLRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic tertiary amine derivative characterized by an 8-azabicyclo[3.2.1]octane core. Key structural features include:

  • 3-Methylidene group: A conjugated double bond at position 3 of the bicyclo ring, which may enhance rigidity and influence receptor binding.
  • N-(3,4-Dichlorophenyl)carboxamide: A dichlorinated aromatic substituent linked via a carboxamide group at position 6. The chlorine atoms likely contribute to lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O/c1-9-6-11-3-4-12(7-9)19(11)15(20)18-10-2-5-13(16)14(17)8-10/h2,5,8,11-12H,1,3-4,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWPCLPUTPLRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of advanced catalytic systems are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Compounds sharing the 8-azabicyclo[3.2.1]octane core but differing in substituents and functional groups:

Compound Name Substituents/Functional Groups Key Structural Differences Reference
NS 2214 3-(3,4-Dichlorophenyl), 2-O-methyl-aldoxime Aldoxime group replaces carboxamide; stereospecific
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate Phenyl group, methyl ester at position 2 Ester instead of carboxamide; no methylidene
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate 3-Hydroxy-2-phenylpropanoate ester Ester substituent; no dichlorophenyl
2-Amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide Aminoacetamide side chain Secondary amide; no aromatic substituent

Key Observations :

  • The 3-methylidene group introduces rigidity absent in saturated analogs, possibly affecting conformational dynamics .
Spectral Data and Structural Confirmation
  • NMR Trends :
    • ^{1}H NMR : Signals for dichlorophenyl protons typically appear at δ 7.2–7.6 ppm, while methylidene protons resonate near δ 5.5–6.0 ppm (unlike aldoxime protons at δ 8.0–8.5 ppm) .
    • ^{13}C NMR : Carboxamide carbonyls appear at δ 165–170 ppm, distinct from ester carbonyls (δ 170–175 ppm) .
Bioactivity Implications
  • Carboxamide vs. Ester : Carboxamides generally exhibit higher metabolic stability than esters, which may prolong biological half-life .

Biological Activity

N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound characterized by its unique bicyclic structure, which incorporates a nitrogen atom within one of its rings. This structural feature contributes to its potential biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C13_{13}H12_{12}Cl2_{2}N2_{2}O
  • Molecular Weight : 297.15 g/mol

The structure includes a dichlorophenyl substituent, which is known to enhance biological activity through various mechanisms.

The mechanism of action of this compound involves interaction with specific receptors or enzymes in biological systems. The compound's structure allows it to modulate receptor activity, influencing various biological pathways.

Analgesic Properties

Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant analgesic activity. For instance, compounds related to this scaffold have demonstrated effectiveness in pain models, such as the hot plate test, where they showed comparable efficacy to morphine .

Antipyretic Effects

In addition to analgesic properties, some studies have reported antipyretic effects associated with this compound class. The ability to reduce fever was observed in animal models, indicating potential therapeutic applications in managing inflammatory conditions .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves enantioselective methods that yield high purity and specific stereochemistry. The SAR studies suggest that modifications on the bicyclic structure can significantly affect biological activity, with certain substitutions enhancing receptor binding affinity and potency.

CompoundAnalgesic ActivityAntipyretic Activity
ASignificantModerate
BComparable to MorphineSignificant
CLowNone

In Vivo Studies

In vivo studies have been conducted to evaluate the pharmacological profile of this compound. For example, a study demonstrated that specific derivatives exhibited reduced toxicity while maintaining analgesic efficacy, highlighting the importance of structural modifications in drug design .

Q & A

Q. Key Considerations :

  • Strict control of solvent purity (e.g., acetonitrile removal) to avoid side reactions .
  • Use of tert-butyloxycarbonyl (Boc) groups for nitrogen protection, as seen in related compounds like 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane .

What analytical techniques are essential for characterizing this compound?

Answer:
Core Methodologies :

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the bicyclic framework and substituents. For example, coupling constants (J) in similar compounds range from 2.5–12 Hz for bridgehead protons .
    • ¹³C NMR : Assign carbons based on chemical shifts (e.g., carbonyl carbons at δ ~165–175 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., molecular ion peaks matching calculated mass).
  • X-ray Crystallography : Resolve stereochemistry of the bicyclic system and substituents.

Q. Data Interpretation Example :

Proton Positionδ (ppm)MultiplicityJ (Hz)
Bridgehead H3.2–4.1Multiplet8–12
Dichlorophenyl H6.8–7.5Doublet2.5

Adapted from NMR data of structurally related azabicyclo compounds .

How should researchers handle safety and storage of this compound?

Answer :
Safety Protocols :

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • PPE : Gloves, lab coats, and eye protection (e.g., referenced in 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane handling) .
  • First Aid :
    • Skin contact: Wash with soap/water for 15 minutes .
    • Inhalation: Move to fresh air; administer artificial respiration if needed .

Q. Storage :

  • Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.

How can stereochemical challenges in the synthesis be addressed?

Answer :
Strategies for Stereocontrol :

  • Chiral Catalysts : Use enantioselective catalysts to direct cyclization (e.g., Ru-based catalysts for hydrogenation).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring cis configurations .
  • Temperature Control : Low temperatures (–78°C) reduce epimerization risks during sensitive steps.

Case Study :
In the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane, Raney nickel reduction under H₂ yielded a cis-diol with >90% diastereomeric excess, critical for subsequent cyclization .

How to resolve contradictions in reported biological activity data for structural analogs?

Answer :
Methodological Approaches :

Standardized Assays : Use validated in vitro models (e.g., dopamine transporter binding assays for Tesofensine analogs) .

Orthogonal Validation : Cross-check results with in vivo studies (e.g., rodent behavioral tests) and computational docking .

Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., dichlorophenyl vs. fluorophenyl groups) .

Example :
Tesofensine (a structural analog) showed varying potency in serotonin vs. dopamine reuptake inhibition due to minor stereochemical differences .

What computational methods aid in understanding its pharmacophore?

Answer :
Key Techniques :

  • Molecular Docking : Map interactions with targets (e.g., monoamine transporters) using software like AutoDock Vina.
  • QSAR Modeling : Correlate substituent properties (e.g., Cl substituent electronegativity) with activity .
  • DFT Calculations : Optimize geometry and predict electrostatic potential surfaces.

Case Study :
Fluorophenyl-substituted analogs (e.g., methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) showed enhanced binding affinity due to fluorine’s electronegativity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.